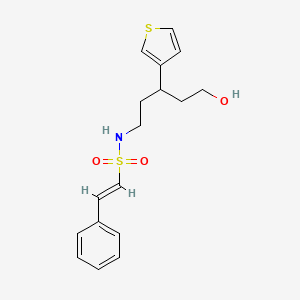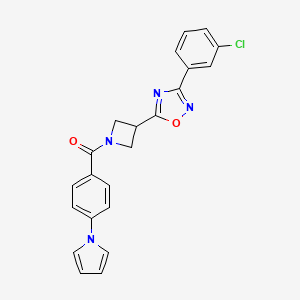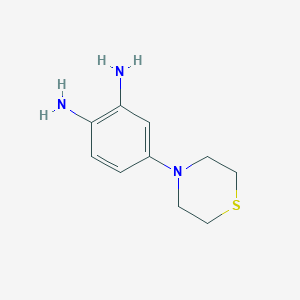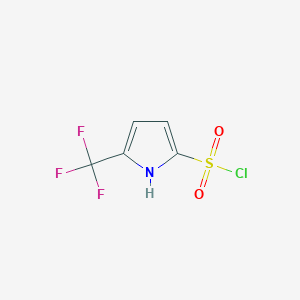
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several methods have been reported for synthesizing this compound. One notable derivative, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , serves as a chemical intermediate for various crop-protection products. The synthesis of 2,3,5-DCTF involves diverse approaches .
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride comprises a pyrrole ring with a trifluoromethyl group (–CF₃) and a sulfonyl chloride moiety (–SO₂Cl). The trifluoromethyl group contributes unique physicochemical properties, while the pyrrole ring imparts specific characteristics .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity depends on the functional groups present, especially the sulfonyl chloride. Researchers have explored its utility as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride plays a crucial role in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides, which have been studied for their inhibitory activities against secretory phospholipase A₂ (Nakayama et al., 2011). Additionally, it is used in the formation of pyrroles from substituted beta-alkynyl ketones and amines, catalyzed by silver trifluoromethanesulfonate or cationic Au(I) complexes (Harrison et al., 2006).
Sulfonation and Cyclisation
Sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been researched, leading to the development of clean and simple protocols for synthesizing sulfonyl chloride derivatives (Janosik et al., 2006). Moreover, trifluoromethanesulfonic acid has been shown to be an effective catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to produce pyrrolidines, highlighting the importance of sulfonyl chloride in cationic cyclisations (Haskins & Knight, 2002).
Solid-Phase Synthesis and Antitumor Activity
The compound is also utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting its role in polymer-supported chemistry (Holte et al., 1998). In addition, novel sulfonyl 5-fluorouracil derivatives synthesized via the reaction with sulfonyl chloride have been assayed for anticancer activities, showing its potential in medicinal chemistry (Yan et al., 2009).
Mécanisme D'action
The exact mechanism of action for 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride may vary depending on its application. In crop protection, derivatives of this compound likely interact with biological targets, affecting pests or pathogens. Further studies are needed to elucidate specific mechanisms .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NO2S/c6-13(11,12)4-2-1-3(10-4)5(7,8)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCHLWPVAOGIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

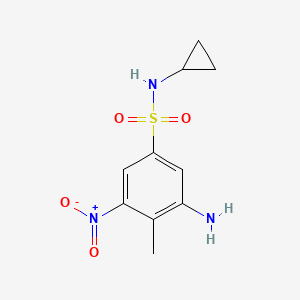
![N1-(2-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2757538.png)
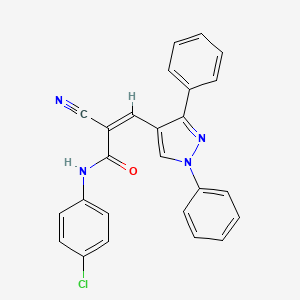

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2757544.png)
![6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2757545.png)
![5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione](/img/structure/B2757548.png)
![N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide](/img/structure/B2757550.png)
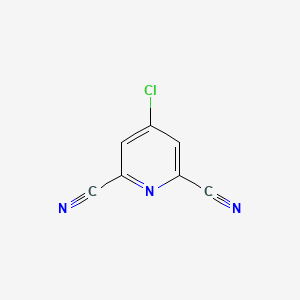
![[1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2757554.png)
